molecular formula C8H6BrFO2 B1592058 Methyl 3-bromo-5-fluorobenzoate CAS No. 334792-52-8

Methyl 3-bromo-5-fluorobenzoate

Cat. No.: B1592058
CAS No.: 334792-52-8
M. Wt: 233.03 g/mol
InChI Key: JERAACCIOWRRQA-UHFFFAOYSA-N
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Description

Methyl 3-bromo-5-fluorobenzoate is an organic compound with the molecular formula C8H6BrFO2. It is a derivative of benzoic acid, where the hydrogen atoms at positions 3 and 5 on the benzene ring are substituted with bromine and fluorine atoms, respectively. This compound is commonly used in organic synthesis and pharmaceutical research due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 3-bromo-5-fluorobenzoate can be synthesized through various methods. One common approach involves the bromination of methyl 5-fluorobenzoate. The reaction typically uses bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common to achieve high-quality products.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-bromo-5-fluorobenzoate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The compound can be reduced to form the corresponding methyl 3-fluorobenzoate.

    Oxidation: Oxidative reactions can convert the methyl ester group to a carboxylic acid group.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas (H2) atmosphere.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Major Products:

    Nucleophilic Substitution: Formation of substituted benzoates depending on the nucleophile used.

    Reduction: Formation of methyl 3-fluorobenzoate.

    Oxidation: Formation of 3-bromo-5-fluorobenzoic acid.

Scientific Research Applications

Antimicrobial Activity

Methyl 3-bromo-5-fluorobenzoate has been studied for its potential as an antimicrobial agent. Research indicates it exhibits activity against various Gram-negative bacteria, including E. coli and Pseudomonas aeruginosa. A study reported that derivatives of this compound showed significant minimum inhibitory concentration (MIC) values, indicating their effectiveness in inhibiting bacterial growth .

CompoundMIC (µg/mL)Target Bacteria
This compound0.125E. coli WT
This compound0.03K. pneumoniae WT
This compound0.125P. aeruginosa WT

Cancer Research

The compound has also shown promise in cancer research, particularly in inducing cytotoxic effects in various cancer cell lines. In vitro studies have demonstrated that this compound can inhibit cell proliferation and induce apoptosis in specific cancer types .

Synthesis of Fluorinated Compounds

This compound serves as a key intermediate in the synthesis of various fluorinated organic compounds, which are crucial in pharmaceuticals and agrochemicals. The bromine and fluorine substituents allow for further chemical modifications, making it a versatile building block in organic synthesis .

Reaction Examples

  • Nucleophilic Substitution Reactions : The bromine atom can be substituted by nucleophiles to create diverse derivatives.
  • Coupling Reactions : It can participate in cross-coupling reactions to form complex molecular architectures.

Material Science Applications

The compound's unique chemical structure allows it to be utilized in developing new materials, particularly those requiring specific electronic or optical properties. Its incorporation into polymer matrices can enhance material performance, especially in coatings and electronic devices .

Case Study 1: Antimicrobial Activity Enhancement

A study focused on modifying the structure of this compound to enhance its antimicrobial properties against resistant strains of bacteria. The results indicated that specific modifications led to a reduction in MIC values by up to fourfold compared to the parent compound, demonstrating the potential for developing new antibiotics .

Case Study 2: Synthesis of Fluorinated Anticancer Agents

Researchers synthesized a series of fluorinated benzoates using this compound as a precursor. The resulting compounds were tested for anticancer activity, showing promising results against several cancer cell lines, thus highlighting the compound's utility in drug development .

Mechanism of Action

The mechanism of action of methyl 3-bromo-5-fluorobenzoate depends on its application. In biological systems, it may interact with specific enzymes or receptors, inhibiting their activity or altering their function. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and specificity towards its molecular targets.

Comparison with Similar Compounds

  • Methyl 3-bromo-2-fluorobenzoate
  • Methyl 3-amino-2-bromo-5-fluorobenzoate

Comparison: Methyl 3-bromo-5-fluorobenzoate is unique due to the specific positioning of the bromine and fluorine atoms, which can influence its reactivity and interaction with other molecules. Compared to similar compounds, it may exhibit different chemical and biological properties, making it valuable for specific applications in research and industry.

Biological Activity

Methyl 3-bromo-5-fluorobenzoate is an organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound, characterized by a benzene ring substituted with bromine and fluorine atoms, exhibits unique chemical properties that influence its interaction with biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships, and applications in drug development.

This compound has the molecular formula C9H8BrFO2C_9H_8BrFO_2 and a molecular weight of approximately 233.06 g/mol. The presence of halogen substituents (bromine and fluorine) significantly affects its reactivity and binding affinity to various biological targets. These substituents can enhance the compound's lipophilicity, facilitating membrane penetration and interaction with intracellular targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions. For instance, studies have shown that derivatives of similar compounds exhibit inhibitory effects on glutathione reductase (GR) and glutathione S-transferase (GST) enzymes .
  • Receptor Modulation : this compound can bind to receptors, modulating their activity. For example, it has been noted for its potential as an agonist for certain nuclear receptors, which play crucial roles in gene expression regulation .

Structure-Activity Relationships (SAR)

The unique arrangement of bromine and fluorine atoms on the benzene ring influences the compound's biological activity. Research indicates that variations in substitution patterns can lead to significant differences in potency and selectivity. For instance:

Compound NameMolecular FormulaActivity Profile
This compoundC9H8BrF O2Potential enzyme inhibitor
Methyl 4-amino-3-bromo-5-fluorobenzoateC9H9BrF N O2Higher inhibition of GR and GST (K_i = 0.325 μM)
Methyl 3-bromo-4-fluoroanilineC7H7BrF NExhibits antibacterial properties

The presence of fluorine enhances binding affinity due to its electronegative nature, while bromine can affect steric interactions with target proteins .

Case Studies and Research Findings

  • Anti-Cancer Activity : In vitro studies have demonstrated that this compound derivatives exhibit cytotoxic effects against various cancer cell lines. The mechanism involves apoptosis induction through the modulation of key signaling pathways .
  • Pharmaceutical Applications : This compound serves as an intermediate in synthesizing anti-inflammatory drugs and has shown promise in developing analgesics . Its ability to inhibit specific metabolic enzymes makes it a candidate for further drug development.
  • Agricultural Uses : Beyond medicinal applications, this compound is explored for its role in formulating herbicides and pesticides, targeting specific weed species while minimizing crop damage .

Properties

IUPAC Name

methyl 3-bromo-5-fluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrFO2/c1-12-8(11)5-2-6(9)4-7(10)3-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JERAACCIOWRRQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70620512
Record name Methyl 3-bromo-5-fluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70620512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

334792-52-8
Record name Methyl 3-bromo-5-fluorobenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=334792-52-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3-bromo-5-fluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70620512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzoic acid, 3-bromo-5-fluoro-, methyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.125.856
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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